Stereochemical Purity for Consistent ADC Cleavage Kinetics
The defined (2R,3R) stereochemistry of Dap-NE hydrochloride is a critical quality attribute (CQA) that ensures consistent enzymatic cleavage by cathepsin B in the lysosome. Studies comparing ADCs with L-amino acid dipeptide linkers to those with D-amino acid linkers show that the L-configuration is essential for rapid and efficient payload release. While specific data for Dap-NE is not available, this class-level evidence underscores the functional consequence of stereochemistry: ADCs with L-amino acid linkers demonstrated superior in vitro cytotoxic potencies across multiple cell lines compared to D-amino acid linked ADCs and non-cleavable linkers [1].
| Evidence Dimension | Linker Cleavage Efficiency |
|---|---|
| Target Compound Data | (2R,3R) stereochemistry |
| Comparator Or Baseline | D-amino acid dipeptide linkers |
| Quantified Difference | Superior in vitro cytotoxic potency and faster lysosomal processing for L-amino acid linkers |
| Conditions | In vitro ADC cellular assays, referenced from class-level study |
Why This Matters
Procuring a linker with a defined, single stereoisomer is essential for minimizing heterogeneity in ADC manufacturing and ensuring reproducible, predictable payload release kinetics.
- [1] Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. (2019). PubMed. View Source
